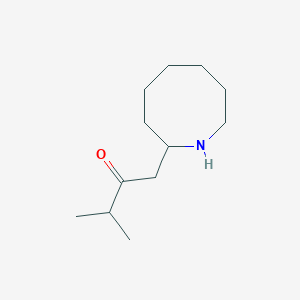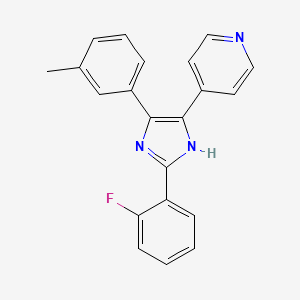
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, an imidazole ring, and substituted phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Substitution Reactions:
Coupling with Pyridine: The final step involves coupling the imidazole derivative with a pyridine ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(2-Fluorophenyl)-1H-imidazol-5-yl)pyridine: Lacks the m-tolyl group.
4-(2-(2-Chlorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine: Contains a chlorine atom instead of a fluorine atom.
4-(2-(2-Fluorophenyl)-4-(p-tolyl)-1H-imidazol-5-yl)pyridine: Contains a p-tolyl group instead of an m-tolyl group.
Uniqueness
4-(2-(2-Fluorophenyl)-4-(m-tolyl)-1H-imidazol-5-yl)pyridine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C21H16FN3 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-[2-(2-fluorophenyl)-4-(3-methylphenyl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C21H16FN3/c1-14-5-4-6-16(13-14)20-19(15-9-11-23-12-10-15)24-21(25-20)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,24,25) |
InChI-Schlüssel |
SAVNTIGFSBRMSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(NC(=N2)C3=CC=CC=C3F)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


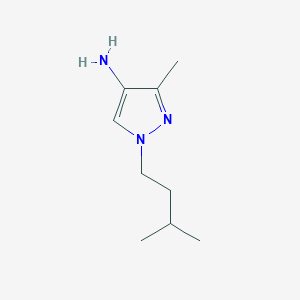
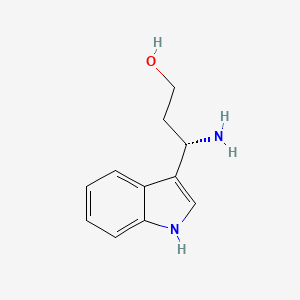
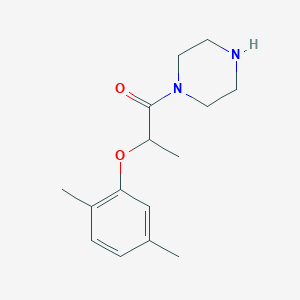
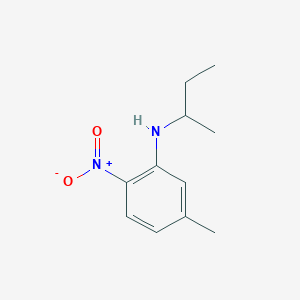
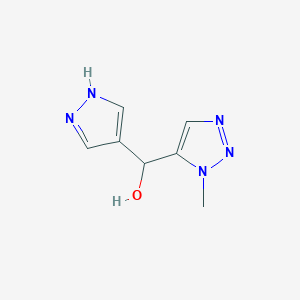

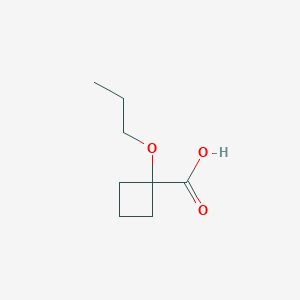
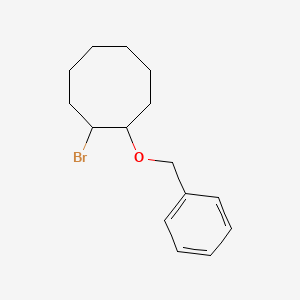
![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
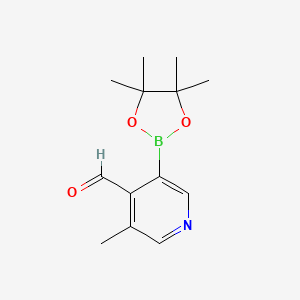
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
![4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13073030.png)
